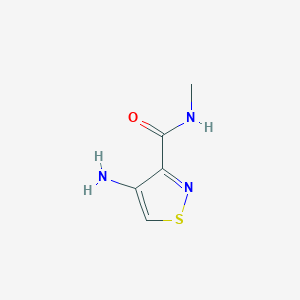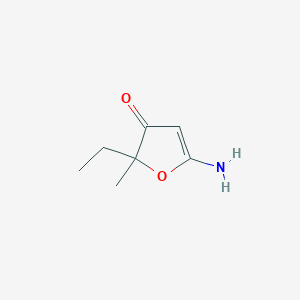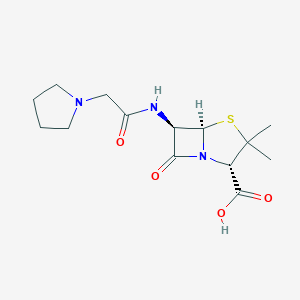
4-amino-N-methylisothiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-methylisothiazole-3-carboxamide is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 4-amino-N-methylisothiazole-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing an amino group and a carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-amino-N-methylisothiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-amino-N-methylisothiazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-amino-N-methylisothiazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-amino-N-methylisothiazole-3-carboxamide can be compared with other similar compounds, such as:
4-amino-1,2,3-thiadiazole-5-carboxamide: Another heterocyclic compound with similar biological activities.
4-amino-1,3-thiazole-5-carboxamide: Known for its antimicrobial properties.
4-amino-1,2,3-triazole-5-carboxamide: Studied for its potential anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
115106-39-3 |
|---|---|
Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
4-amino-N-methyl-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-7-5(9)4-3(6)2-10-8-4/h2H,6H2,1H3,(H,7,9) |
InChI Key |
GPHZORBGZUELLF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NSC=C1N |
Canonical SMILES |
CNC(=O)C1=NSC=C1N |
Synonyms |
3-Isothiazolecarboxamide,4-amino-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)





![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)

